1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine
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Overview
Description
1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine is a chemical compound with a unique structure that combines a hydrazinylphenyl group with a sulfonyl group attached to a dimethylpyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine typically involves the reaction of 4-hydrazinylbenzenesulfonyl chloride with 3,3-dimethylpyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazinyl group under mild conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted hydrazinyl derivatives.
Scientific Research Applications
1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-((4-Hydrazinylphenyl)methyl)sulfonylpyrrolidine: Similar structure but with a methyl group instead of a dimethyl group.
1-((4-Hydrazinylphenyl)sulfonyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine is unique due to the presence of the dimethylpyrrolidine ring, which can influence its chemical reactivity and biological activity. The combination of the hydrazinyl and sulfonyl groups also provides a versatile platform for further chemical modifications .
Properties
Molecular Formula |
C12H19N3O2S |
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Molecular Weight |
269.37 g/mol |
IUPAC Name |
[4-(3,3-dimethylpyrrolidin-1-yl)sulfonylphenyl]hydrazine |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2)7-8-15(9-12)18(16,17)11-5-3-10(14-13)4-6-11/h3-6,14H,7-9,13H2,1-2H3 |
InChI Key |
TYMAWGKMCWNVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NN)C |
Origin of Product |
United States |
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